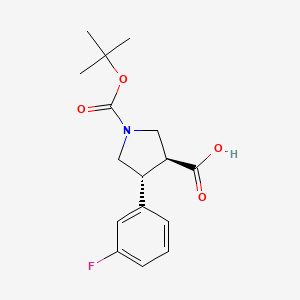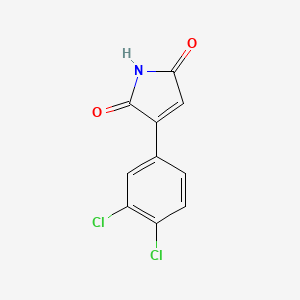
3-(3,4-Dichlorophenyl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a dichlorophenyl group attached to a pyrrole-2,5-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione typically involves the reaction of 3,4-dichlorophenylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dichlorophenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorophenyl)pyrrole-2,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3 (GSK-3), by competing with ATP at the active site. This inhibition leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s effects on these pathways make it a valuable tool for studying cellular mechanisms and developing potential therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dichlorophenyl)pyrrole-2,5-dione: Similar structure but with different substitution pattern on the phenyl ring.
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another pyrrole derivative with different substituents on the pyrrole ring.
Uniqueness
3-(3,4-Dichlorophenyl)pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit GSK-3 and modulate cellular pathways sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H5Cl2NO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-1-5(3-8(7)12)6-4-9(14)13-10(6)15/h1-4H,(H,13,14,15) |
Clave InChI |
UPFOMAACZDULHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=O)NC2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


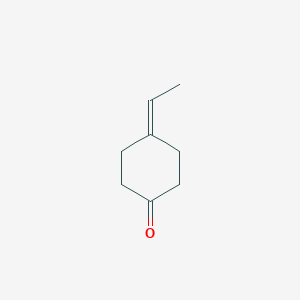
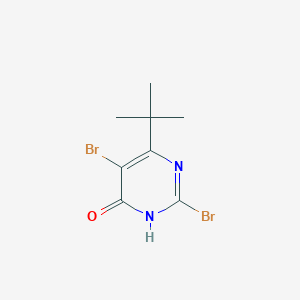
![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
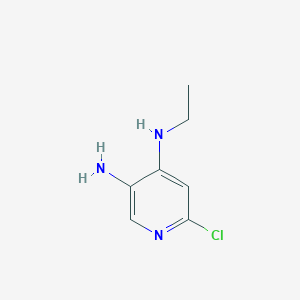
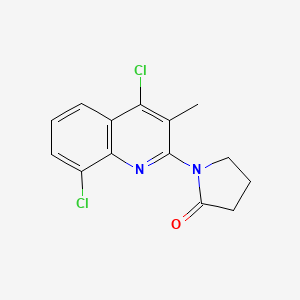
![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)

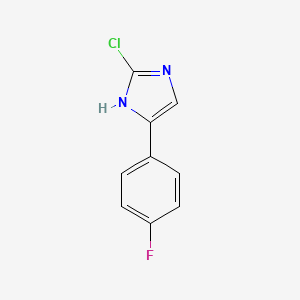
![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)


![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)

